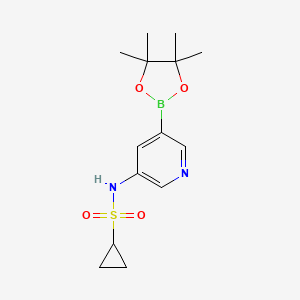

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Description

Propriétés

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O4S/c1-13(2)14(3,4)21-15(20-13)10-7-11(9-16-8-10)17-22(18,19)12-5-6-12/h7-9,12,17H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRUMABQVKHQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745305 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083327-53-0 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology. They are often used as enzyme inhibitors or specific ligand drugs.

Mode of Action

The compound contains borate and sulfonamide groups and can be synthesized through nucleophilic and amidation reactions. The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site.

Biochemical Pathways

Organoboron compounds are known to be involved in various transformation processes. They are used in the organic synthesis of drugs, protecting diols, and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions.

Pharmacokinetics

The compound’s solubility in organic solvents such as chloroform, ether, and dichloromethane suggests that it may have good bioavailability.

Result of Action

Organoboron compounds are known to be used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is insoluble in water but may hydrolyze in a humid environment. Therefore, the compound’s stability and efficacy may be affected by the presence of water or humidity.

Activité Biologique

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is a compound that integrates a boron-containing moiety with potential applications in medicinal chemistry. Its structure suggests promising biological activity due to the presence of the boron atom, which is known for its ability to form stable complexes with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The boron atom can participate in reversible covalent bonding with biomolecules, influencing pathways such as cell signaling and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit activities against various cancer cell lines. For instance:

- Aurora Kinase Inhibition : Compounds with similar structures have been shown to inhibit Aurora A kinase, a critical regulator of cell division. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Cell Viability Assays : Studies have demonstrated that these compounds can selectively reduce viability in cancer cells (e.g., HeLa and Jurkat cells) while sparing normal peripheral blood mononuclear cells (PBMCs), indicating a potential therapeutic window .

Case Studies and Research Findings

- Aurora A Kinase Study : A study involving compounds targeting Aurora A showed significant effects on cell proliferation and survival. The selected compound demonstrated a dose-dependent increase in phosphorylated histone H3 (PH3), a marker for mitotic cells .

- In Vivo Efficacy : In murine models with xenografted tumors, administration of similar compounds resulted in significant tumor growth inhibition compared to control groups. Tumor samples exhibited increased levels of PH3 post-treatment, indicating effective target engagement and disruption of mitotic processes .

- Toxicity Profile : While the compound shows promise as an anti-cancer agent, it is essential to note its toxicity profile. Compounds containing the boron moiety have been associated with acute toxicity if ingested or improperly handled .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its ability to interact with biological targets effectively. Notably:

- Anticancer Activity : Research has indicated that compounds containing the dioxaborolane moiety can inhibit cancer cell proliferation. The presence of the pyridine ring enhances its binding affinity to target enzymes involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit specific kinases associated with tumor growth .

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. The incorporation of the dioxaborolane moiety may enhance the compound's efficacy against resistant bacterial strains by disrupting bacterial cell wall synthesis .

Materials Science

In materials science, N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide plays a role in the development of advanced materials:

- Polymer Chemistry : This compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. The dioxaborolane unit contributes to cross-linking capabilities, which can improve polymer stability under various conditions .

- Fluorescent Materials : The presence of the pyridine ring allows for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation makes it suitable for use in phosphorescent host materials .

Catalysis

This compound also shows promise as a catalyst in various chemical reactions:

- Cross-Coupling Reactions : The dioxaborolane group is known for its utility in Suzuki-Miyaura cross-coupling reactions. This compound can facilitate the coupling of aryl halides with boronic acids to form biaryl compounds, which are crucial intermediates in organic synthesis .

- Asymmetric Synthesis : Its chiral nature can be exploited in asymmetric synthesis processes to produce enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry where the chirality of a drug can significantly affect its therapeutic efficacy .

Table 1: Summary of Applications

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyridine-boronic esters functionalized with sulfonamide or amide groups. Below is a detailed comparison with analogs based on substituents, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects :

- Cyclopropanesulfonamide (target compound) and benzenesulfonamide analogs exhibit higher molecular weights compared to amide derivatives (propanamide, acetamide) due to the bulkier sulfonamide groups .

- Acetamide derivatives (e.g., CAS 1201645-46-6) show the lowest molecular weight (262.11 g/mol), enhancing solubility in polar solvents .

Synthetic Utility: The benzenesulfonamide analog (C₁₈H₂₁BN₂O₅S) was synthesized in 81.2% yield via Suzuki coupling, demonstrating superior efficiency compared to thienopyrazole derivatives (11.5% yield in ) . Cyclopropanesulfonamide derivatives are often preferred in medicinal chemistry due to their metabolic stability and low toxicity .

Biological Relevance :

- Pyridine-boronic esters with sulfonamide groups are explored as kinase inhibitors (e.g., glycogen synthase kinase-3α substrates in ) .

- Methanesulfonamide derivatives (e.g., 5-(methylsulfonamido)pyridine-3-boronic ester) are associated with improved binding affinity in enzyme inhibition assays .

Safety and Handling :

- Hazard statements (e.g., H302, H315, H319) are common for sulfonamide/amide-boronic esters, indicating risks of toxicity, skin irritation, and eye damage .

Méthodes De Préparation

Synthesis of the Pyridin-3-yl Cyclopropanesulfonamide Intermediate

- Starting Materials: 5-bromopyridin-3-amine or 5-halopyridin-3-amine derivatives.

- Sulfonamide Formation: The amino group at the 3-position of the pyridine ring is reacted with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine or sodium carbonate) in an aprotic solvent such as dichloromethane or tetrahydrofuran at 0–25°C.

- Reaction Conditions: The reaction is typically performed under an inert atmosphere (nitrogen or argon) to prevent moisture interference and possible hydrolysis.

- Outcome: Formation of N-(5-bromopyridin-3-yl)cyclopropanesulfonamide intermediate with good yield (typically 70–85%).

Alternative Direct Borylation Methods

- Iridium-Catalyzed C–H Borylation: Recent advances allow direct borylation of the pyridine ring at the 5-position using bis(pinacolato)diboron with iridium catalysts (e.g., [Ir(COD)(OMe)]₂) and bipyridine ligands.

- Advantages: This method avoids pre-functionalization with halides, reducing steps and improving atom economy.

- Conditions: Typically performed at 80–120°C in solvents like cyclohexane or dioxane under inert atmosphere.

- Limitations: Requires optimization to avoid over-borylation or side reactions on the sulfonamide group.

| Step | Reagents/Conditions | Temperature (°C) | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonamide formation | Cyclopropanesulfonyl chloride, base, DCM/THF | 0–25 | N₂/Ar | 70–85 | Control pH to avoid hydrolysis |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, pinacol boronate ester, dioxane/water | 80–100 | N₂/Ar | 65–90 | Use dry solvents, inert atmosphere |

| Iridium-catalyzed C–H borylation | Bis(pinacolato)diboron, [Ir(COD)(OMe)]₂, ligand, cyclohexane | 80–120 | N₂/Ar | 50–75 | Requires catalyst optimization |

- Catalyst Loading: Reducing palladium catalyst loading to 1–2 mol% maintains high coupling efficiency while minimizing metal contamination.

- Temperature Effects: Elevated temperatures (90–100°C) improve reaction rates but may increase side products; moderate temperatures (70–80°C) enhance selectivity.

- Inert Atmosphere: Strict exclusion of oxygen and moisture is critical to prevent boronate ester hydrolysis and catalyst deactivation.

- Base Selection: Potassium carbonate is preferred for its mild basicity and solubility in aqueous-organic mixtures.

- Purification: Silica gel chromatography with gradient elution (ethyl acetate/hexane) effectively separates the product from palladium residues and byproducts.

- Scale-Up Considerations: Continuous flow reactors have been explored to improve reproducibility and safety during scale-up, especially for the sulfonamide formation step.

The preparation of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is efficiently achieved through a two-step process involving sulfonamide formation followed by palladium-catalyzed Suzuki-Miyaura coupling to install the pinacol boronate ester. Alternative direct borylation methods offer promising routes but require further optimization. Careful control of reaction parameters, including temperature, atmosphere, catalyst loading, and purification methods, is essential to obtain high yields and purity. These preparation methods underpin the compound’s utility in synthetic and medicinal chemistry applications.

Q & A

Basic: What are the primary synthetic routes for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to form carbon-carbon bonds. Key steps include:

- Step 1 : Preparation of the boronate ester precursor (e.g., 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) via Miyaura borylation using Pd catalysts and pinacol .

- Step 2 : Coupling with cyclopropanesulfonamide derivatives under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80–90°C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., using methanol/water) to achieve >95% purity .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands (XPhos, SPhos) to enhance coupling efficiency .

- Solvent Systems : Evaluate polar aprotic solvents (THF, DMF) vs. biphasic systems (toluene/H₂O) to balance reactivity and boronate stability .

- DOE (Design of Experiments) : Use factorial design to assess interactions between temperature, base (K₂CO₃ vs. Cs₂CO₃), and stoichiometry. For example, higher temperatures (100°C) may accelerate coupling but risk boronate hydrolysis .

Basic: What analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm pyridyl and cyclopropane connectivity; ¹¹B NMR to verify boronate integrity .

- HPLC-MS : Ensure purity (>98%) and detect trace impurities (e.g., des-borylated byproducts) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopropane-sulfonamide moiety .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

- Purity Verification : Use LC-MS to rule out batch-to-batch variability caused by residual Pd or unreacted intermediates .

- Assay Conditions : Standardize cell permeability (e.g., serum-free media vs. FBS-containing) and control for off-target effects (e.g., counter-screening against related sulfonamides) .

- Statistical Rigor : Apply ANOVA to assess significance of IC₅₀ differences between replicates; consider logD adjustments to improve solubility in bioassays .

Basic: What are the stability considerations for storage and handling?

- Moisture Sensitivity : Store under inert gas (Ar/N₂) at −20°C in sealed, desiccated containers to prevent boronate ester hydrolysis .

- Light Exposure : Protect from UV light to avoid cyclopropane ring strain release or sulfonamide degradation .

Advanced: How does the cyclopropane-sulfonamide moiety influence target binding in medicinal chemistry studies?

- Conformational Restriction : The cyclopropane imposes rigidity, potentially enhancing affinity for enzymes with deep binding pockets (e.g., kinases) .

- SAR (Structure-Activity Relationship) : Synthesize analogs with varied sulfonamide substituents (e.g., methyl vs. trifluoromethyl) to map steric/electronic effects on potency .

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with catalytic residues, validated by mutagenesis studies .

Basic: What are the safety protocols for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential release of volatile boronates .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

- Kinetic Studies : Monitor time-dependent inhibition using stopped-flow spectrometry for enzyme targets .

- Isotopic Labeling : Incorporate ¹⁸O into the sulfonamide group to track metabolic stability in hepatocyte models .

- CRISPR Screening : Identify genetic vulnerabilities (e.g., knockout libraries) in cell lines resistant to the compound .

Basic: What solvents are compatible with this compound for in vitro studies?

- Polar Solvents : DMSO (for stock solutions), ethanol, or acetonitrile. Avoid chlorinated solvents (e.g., DCM) due to potential sulfonamide reactivity .

- Aqueous Buffers : Use PBS (pH 7.4) with ≤1% DMSO for cellular assays; pre-filter to remove particulates .

Advanced: How can researchers address low yields in multi-step syntheses?

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., boronic acids) via in situ IR or quenching with pinacol .

- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer in exothermic steps (e.g., cyclopropanation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.